molecular formula C25H23N3O3 B2658387 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol CAS No. 877809-93-3

2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol

Cat. No.: B2658387
CAS No.: 877809-93-3
M. Wt: 413.477
InChI Key: PNEDDPWCURXBMP-UHFFFAOYSA-N
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Description

This compound is a diaryl pyrimidine derivative characterized by a pyrimidine core substituted with a 2-methoxyphenyl group at position 5 and a phenolic moiety at position 2. The phenol group is further modified with a 2-methylbenzyl ether at position 3.

Properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-16-7-3-4-8-17(16)15-31-18-11-12-20(22(29)13-18)24-21(14-27-25(26)28-24)19-9-5-6-10-23(19)30-2/h3-14,29H,15H2,1-2H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEDDPWCURXBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=CC=C4OC)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol is a complex organic compound belonging to the class of pyrimidine derivatives. Its unique structure, characterized by a pyrimidine ring with various substituents, imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H23N3O3C_{25}H_{23}N_{3}O_{3}, with a molecular weight of approximately 413.477 g/mol. Its structure includes an amino group, methoxy groups, and a phenolic moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound involves its interaction with various molecular targets, including enzymes and receptors. The presence of functional groups allows for hydrogen bonding and other interactions that modulate enzyme activity and cellular signaling pathways. This compound has been investigated for its potential as an inhibitor in various biochemical processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown selective cytotoxicity towards T-lymphoblastic cell lines with low CC50 values (as low as 9 nM), indicating strong anticancer properties without affecting non-cancerous cells significantly . The selectivity for pathogenic enzymes over human enzymes suggests that this compound could serve as a lead in developing targeted cancer therapies.

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has been evaluated for anti-inflammatory activities. It has been shown to inhibit key inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .

Study on Enzyme Inhibition

A study focused on the design and synthesis of inhibitors based on this compound revealed that it effectively inhibits purine nucleoside phosphorylase (PNP), an enzyme crucial for nucleotide metabolism. The compound exhibited over 60-fold selectivity for the PNP from Mycobacterium tuberculosis compared to human PNP, highlighting its potential in treating tuberculosis .

In Vivo Studies

In vivo pharmacokinetic studies demonstrated favorable absorption and distribution profiles for the compound, suggesting its viability as a therapeutic agent. These studies are crucial for understanding how the compound behaves in biological systems and its potential efficacy in clinical settings .

Data Tables

Biological Activity Observed Effect Concentration (nM) Cell Line
CytotoxicitySelective9T-lymphoblastic
Anti-inflammatoryInhibitionVariesMacrophages
Enzyme InhibitionPNP Inhibition19Mycobacterium tuberculosis

Comparison with Similar Compounds

Key Findings :

  • AP-NP and AP-4-Me-Ph exhibit strong binding to the hACE2-SARS-CoV-2 spike protein complex, with AP-NP showing superior affinity for the S1 domain critical for viral attachment .
  • The target compound’s 2-methylbenzyl ether group may enhance membrane permeability compared to unmodified phenolic analogs like AP-NP .

Analogs with Antitubulin Activity

Pyrimidine derivatives with indole or substituted phenyl groups demonstrate antitubulin effects:

Compound Name Substituents (Position 5 of Pyrimidine) IC50 (Tubulin Polymerization) Antiproliferative Activity (IC50, nM)
Compound 97 (2-(2-Amino-5-(1-Ethyl-1H-Indol-5-Yl)Pyrimidin-4-Yl)Phenol) 1-Ethyl-1H-indol-5-yl 0.79 μM 16–62 nM (Multiple Cancer Cell Lines)
Target Compound 2-Methoxyphenyl Not tested Not tested

Key Findings :

  • Compound 97 ’s indole substitution enhances tubulin binding, achieving a 3.39-fold improvement over colchicine .

Substituent Effects on Physicochemical Properties

Variations in substituents significantly alter molecular weight, lipophilicity, and bioavailability:

Compound Name (Representative Examples) Molecular Weight (g/mol) Key Substituents LogP (Predicted)
BH26533 (CAS 896831-97-3) 519.88 2-Methoxyphenyl, Trifluoromethyl 4.2
BH26536 (CAS 896072-19-8) 501.88 2-Methoxyphenyl, 3-Chlorobenzyl 3.8
Target Compound ~450 (Estimated) 2-Methoxyphenyl, 2-Methylbenzyl 3.5

Key Findings :

  • The target compound ’s 2-methylbenzyl ether may balance solubility and membrane permeability compared to halogenated analogs .

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